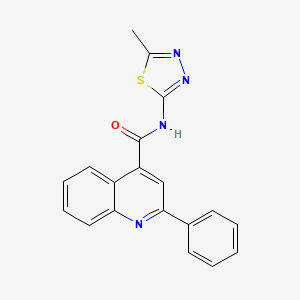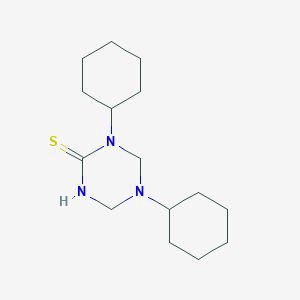
7-chloro-4-methyl-2-(1-piperidinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-4-methyl-2-(1-piperidinyl)quinoline is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential therapeutic properties, including its ability to inhibit bacterial DNA synthesis.
科学研究应用
7-chloro-4-methyl-2-(1-piperidinyl)quinoline has been extensively researched for its potential therapeutic applications. It has been shown to possess antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has also been studied for its potential use in the treatment of tuberculosis, malaria, and other infectious diseases.
作用机制
The mechanism of action of 7-chloro-4-methyl-2-(1-piperidinyl)quinoline involves the inhibition of bacterial DNA synthesis. It achieves this by binding to the DNA gyrase enzyme, which is responsible for unwinding the DNA helix during replication. By inhibiting this enzyme, the compound prevents the bacterial cell from replicating its DNA, ultimately leading to cell death.
Biochemical and Physiological Effects
Studies have shown that 7-chloro-4-methyl-2-(1-piperidinyl)quinoline has low toxicity and is well-tolerated in laboratory animals. It has been shown to have a broad spectrum of antibacterial activity, making it a promising candidate for the treatment of infectious diseases. In addition, it has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 7-chloro-4-methyl-2-(1-piperidinyl)quinoline is its broad spectrum of antibacterial activity. This makes it a useful compound for screening against a wide range of bacterial strains. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in laboratory experiments.
未来方向
There are several future directions for research on 7-chloro-4-methyl-2-(1-piperidinyl)quinoline. One area of interest is its potential use in combination with other antibiotics to enhance their efficacy. Another area of interest is its potential use in the treatment of viral infections, as it has been shown to possess antiviral activity in some studies. Finally, further research is needed to fully understand the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
In conclusion, 7-chloro-4-methyl-2-(1-piperidinyl)quinoline is a promising compound with a wide range of potential therapeutic applications. Its broad spectrum of antibacterial activity, low toxicity, and anti-inflammatory properties make it a promising candidate for further research and development. With further research, this compound may prove to be a valuable addition to the arsenal of antibiotics and other therapeutic agents available to treat infectious and inflammatory diseases.
合成方法
The synthesis of 7-chloro-4-methyl-2-(1-piperidinyl)quinoline involves the reaction of 4-chloro-7-methoxyquinoline with piperidine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound.
属性
IUPAC Name |
7-chloro-4-methyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-11-9-15(18-7-3-2-4-8-18)17-14-10-12(16)5-6-13(11)14/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCNWAYJFBSSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2-piperidin-1-ylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)


![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)
![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)


![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)
